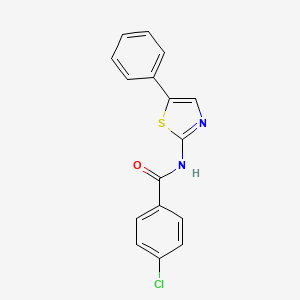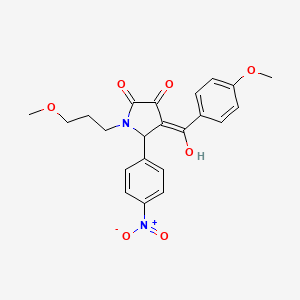![molecular formula C12H15N3O2S B5303090 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase modulators, which have been shown to reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.
作用机制
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide works by modulating the activity of gamma-secretase, an enzyme that is responsible for the production of amyloid-beta peptides. By reducing the activity of gamma-secretase, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can decrease the production of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's patients and contribute to the development of cognitive impairment.
Biochemical and Physiological Effects
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in amyloid-beta peptide levels, an improvement in synaptic function, and a decrease in neuroinflammation. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
实验室实验的优点和局限性
One advantage of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that it has been extensively studied in animal models of Alzheimer's disease, with promising results. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that its mechanism of action is not fully understood, which may limit its potential for clinical development.
未来方向
There are several future directions for research on N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One area of interest is the development of more potent and selective gamma-secretase modulators, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide on cognitive function and disease progression in animal models of Alzheimer's disease. Additionally, the safety and efficacy of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in human clinical trials needs to be evaluated before it can be considered for clinical use.
合成方法
The synthesis of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves the reaction of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in high yield and purity.
科学研究应用
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied for its potential therapeutic effects in animal models of Alzheimer's disease. In one study, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide was found to significantly reduce the production of amyloid-beta peptides in the brain of transgenic mice, leading to improved cognitive function. Other studies have also shown that N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can improve learning and memory in animal models of cognitive impairment.
属性
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-12(2,3)10-14-15-11(18-10)13-9(16)8-6-5-7-17-8/h5-7H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQMRITJDSJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)
![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)


![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)